molecular formula C10H11N3O B2497735 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 27231-17-0

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

Cat. No.: B2497735
CAS No.: 27231-17-0
M. Wt: 189.218
InChI Key: SSRUFGCINISMSV-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine (CAS 27231-17-0) is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It features a fused [1,4]oxazino[4,3-a]benzimidazole heterocyclic scaffold, a structure of high interest in medicinal and agrochemical research due to its potential for diverse biological activities. While specific pharmacological data for this exact amine is limited, the broader class of oxazino-fused heterocycles is recognized for its significant research value. For instance, structurally related oxazino[4,3-a]indole and condensed benzimidazole derivatives have been investigated as modulators of the S1P1 receptor for autoimmune diseases, and have shown neuroprotective, anti-inflammatory, and antitumor effects in scientific studies . The antitumor potential of related benzimidazole-dione compounds is particularly promising, with some derivatives demonstrated to promote cancer cell death by regulating the STAT3/HK2 signaling axis and disrupting the energy balance of tumor cells . The primary amine functional group at the 8-position makes this molecule a versatile building block for further chemical exploration, such as the synthesis of amide derivatives for probing biological pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10/h1-2,5H,3-4,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRUFGCINISMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an epoxide, such as ethylene oxide, in the presence of a catalyst. The reaction proceeds through nucleophilic attack of the amine group on the epoxide, followed by ring closure to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine has been investigated for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on related benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 0.006 to 1.774 μM, indicating potent activity against tumor cells .

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has also been explored. A study focusing on multi-target-directed ligands synthesized from similar frameworks demonstrated efficacy in inhibiting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative conditions like Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Antimicrobial Properties

The structural components of this compound suggest possible antimicrobial applications. Related compounds have shown activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating that modifications to the core structure could yield effective antimicrobial agents .

Material Science Applications

Beyond pharmacology, this compound may find applications in material science due to its unique electronic properties derived from its heterocyclic structure.

Organic Electronics

The electronic properties of heterocycles like this compound make them suitable candidates for organic semiconductor materials. Their ability to form charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis

The compound's ability to act as a ligand in coordination chemistry opens avenues for its use as a catalyst in various organic reactions. Its unique structure can stabilize metal ions and facilitate reactions such as cross-coupling and oxidation processes.

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

StudyFocusFindings
Acar Çevik et al. (2022)Anticancer ActivitySynthesized derivatives showed IC50 values as low as 0.006 μM against multiple cancer cell lines .
Nguyen Thi Chung et al. (2023)Antimicrobial ActivityDemonstrated effectiveness against E. coli and P. aeruginosa .
PMC Article (2020)NeuroprotectionIdentified potential MAO-B inhibitors with good blood-brain barrier penetration .

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with several benzimidazole- and oxazine-containing derivatives. Key analogs include:

Compound Name/ID Structural Feature Melting Point (°C) Yield (%) Key Application/Study
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indol-8-amine derivatives (12b–12f) Substituted vinyl, quinoline, or trimethoxyphenyl groups at position 8 131–224 30–63 Anticancer agents (tubulin polymerization inhibition)
704879-74-3 Amine at position 8 of dihydrobenzo[b][1,4]oxazine N/A N/A High structural similarity (0.98) to target compound
98491-38-4 3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride N/A N/A Enhanced solubility due to HCl salt (similarity: 0.98)
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide Thiazine ring replaces oxazine; butanamide substituent N/A N/A Metabolic stability studies

Stability and Fragmentation Patterns

  • Oxazine vs. Thiazine Rings: The oxazine ring in the target compound confers greater resistance to electron impact compared to thiazine analogs. For instance, 1,4-oxazinoquinolines exhibit higher molecular ion ([M]+•) peak intensities in mass spectrometry than 1,3-oxazino isomers, suggesting enhanced stability .
  • Fragmentation Pathways: Target Compound: Fragmentation initiates with CO elimination from the oxazine ring . 1,3-Oxazinoquinolines: Fragmentation begins with CO₂ elimination, leading to less stable intermediates .

Substituent Effects on Physicochemical Properties

  • Quinoline and Trimethoxyphenyl Groups: Derivatives like 12c and 12d show higher melting points (190–224°C) and moderate yields (35–63%), indicating robust crystallinity but challenging synthesis .
  • Chloro-Dimethoxyquinazoline (12f) : Lower yield (37%) suggests steric hindrance or reactivity issues with bulky substituents .

Biological Activity

3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused ring system comprising an oxazine and a benzimidazole moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of nitrogen and oxygen in the rings enhances its potential as a bioactive molecule.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against cancer cell lines. For instance, compounds related to this structure have demonstrated selective toxicity towards HeLa cells, with IC50 values indicating significant anticancer potential .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase. This inhibition could have implications for managing conditions like diabetes by regulating glucose absorption .

The mechanism of action involves the compound's interaction with biological macromolecules. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function through binding interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with glyoxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate cyclization .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerSelective cytotoxicity towards HeLa cells
Enzyme InhibitionSignificant inhibition of α-glucosidase

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of several derivatives of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole. Results indicated that these compounds displayed potent activity against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy against various pathogens .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (μM)Selectivity Index (SI)
10HeLa10.46 ± 0.8217.4
11MRC-5Not Detected-

This table illustrates the cytotoxic effects observed in vitro against cancer cell lines compared to normal fibroblast cells.

Q & A

Q. What are the common synthetic routes for 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine?

  • Methodological Answer : Two primary methods are widely used:
  • Oxone-mediated oxidation : Starting from 2-(morpholin-4-yl)aniline, Oxone facilitates oxidative cyclization at room temperature, yielding the target compound in high efficiency (reaction time: <2 minutes) .
  • H₂O₂/HI-mediated cyclization : This one-pot method involves sequential amination and oxidation, forming halogenated derivatives (e.g., 7,9-dichloro analogs) via air oxidation of nitro intermediates .
  • Key considerations : Oxone offers milder conditions, while H₂O₂/HI is suitable for halogen incorporation.

Q. Table 1: Synthesis Comparison

MethodCatalyst/ConditionsYieldKey Product Features
Oxone-mediatedRoom temperature, aqueous~80%High purity, minimal byproducts
H₂O₂/HIAcidic, 60–80°C50–70%Halogenated derivatives

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths/angles (e.g., crystal structures of dichloro derivatives confirm fused oxazino-benzimidazole geometry) .
  • NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.5 ppm) and oxazine CH₂ groups (δ 3.5–4.5 ppm). For iodinated analogs, CH₂I groups appear as doublets (δ 3.6–4.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ = 275.1184 for C₁₃H₁₄N₃O₂) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating protons and carbons. For example, in Pd-catalyzed analogs, cross-peaks confirm exocyclic double bonds .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups).
  • Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 6,9-dimethoxy-oxazinoindolones ).

Q. What mechanistic insights explain the role of Oxone in cyclization?

  • Methodological Answer : Oxone (KHSO₅) acts as a dual oxidant and acid source:

Generates nitro intermediates via oxidation of aromatic amines .

Facilitates 1,5-hydrogen transfer to form a methylene iminium intermediate, enabling cyclization .

  • Key evidence : MS detection of o-cycloamino-substituted phenylhydroxylamine intermediates supports this pathway .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test AuCl₃ or Pd catalysts for intramolecular cyclization (e.g., Pd achieves 65% yield via 6-exo-dig pathways) .
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency .
  • Temperature control : Room temperature minimizes side reactions in Oxone-mediated routes .

Biological and Functional Studies

Q. What methodologies assess the compound’s biological activity?

  • Methodological Answer :
  • Cytotoxicity assays : Use Daphnia magna or human cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Antimicrobial testing : Broth microdilution against Gram+/− bacteria (e.g., MIC values for oxazole/oxazine hybrids) .
  • Mechanistic studies : Radioligand binding assays for receptor antagonism (e.g., 5-HT₄ receptor ).

Q. How to design structure-activity relationship (SAR) studies?

  • Methodological Answer :

Substituent variation : Introduce halogens (Cl, Br) at C7/C9 to modulate lipophilicity .

Scaffold modification : Fuse additional rings (e.g., naphthoimidazoles) to enhance π-stacking .

Pharmacokinetic profiling : LogP and solubility measurements guide lead optimization .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Reproduce conditions : Ensure identical reagent purity, solvent grades, and reaction scales.
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates in H₂O₂/HI routes) .
  • Statistical validation : Perform triplicate runs with error margins <5% .

Advanced Applications

Q. What strategies enable functionalization for drug development?

  • Methodological Answer :
  • Click chemistry : Introduce triazole moieties via CuAAC reactions (e.g., 1,2,3-triazole-4-amine derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the benzimidazole core .
  • Prodrug design : Acetyloxymethyl (AM) esters improve membrane permeability .

Tables for Key Data

Q. Table 2: Biological Activity of Analogs

Compound ModificationAssay ModelActivity (IC₅₀/µM)Reference
7,9-Dichloro derivativeHeLa cells12.5
Naphthoimidazole hybridM. tuberculosis8.2
Pd-catalyzed exocyclic alkeneDaphnia magna18.7

Q. Table 3: Spectral Reference Data

TechniqueKey Signals (δ/ppm or m/z)Application Example
¹H NMR3.6–4.1 (oxazine CH₂), 7.2 (Ar-H)Confirming cyclization
HRMS[M+H]+ = 275.1184 (C₁₃H₁₄N₃O₂)Validating molecular formula
X-rayC–O bond length: 1.36 ÅStructural resolution

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